MK-386 is a synthetic azasteroid compound classified as a selective inhibitor of human type 1 5α-reductase (5αR1). [, ] This enzyme plays a crucial role in converting testosterone (T) to dihydrotestosterone (DHT), a more potent androgen. [, , , ] MK-386 exhibits specificity for the type 1 isozyme of 5α-reductase, which is primarily found in the skin (sebaceous glands, epidermal and follicular keratinocytes), and differs from the type 2 isozyme predominantly located in the prostate and genital tissues. [, ]
MK-386 has been investigated for its potential in treating androgen-dependent skin disorders due to its ability to reduce DHT levels in the skin without significantly affecting DHT concentrations in the semen. [, , , ] This selectivity makes it a potential alternative to finasteride, a type 2 5α-reductase inhibitor, for managing conditions like acne, seborrhea, and androgenetic alopecia. [, ]
MK-386 is categorized under azasteroids, a class of compounds that structurally resemble steroids but contain nitrogen atoms in their rings. Its molecular weight is approximately 415.7 g/mol, and it has been primarily studied for its pharmacological effects on androgen metabolism and its selective inhibition of the 5-alpha-reductase type 1 isozyme .
The synthesis of MK-386 involves several steps that typically utilize steroid precursors. The compound is synthesized through a series of chemical reactions that modify cholesterol derivatives. Specific methods include:
The synthesis process is carefully monitored to ensure that the final product meets the required specifications for biological activity.
MK-386 possesses a complex molecular structure characterized by:
The molecular structure can be represented as follows:
MK-386 primarily participates in biochemical reactions involving the inhibition of 5-alpha-reductase type 1. This enzyme catalyzes the reduction of testosterone to dihydrotestosterone, which is crucial for various physiological processes. The inhibition mechanism can be summarized as follows:
The mechanism by which MK-386 exerts its effects involves:
MK-386 exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations.
MK-386 has several potential applications in clinical settings:
MK-386 (4,7β-dimethyl-4-aza-5α-cholestan-3-one) is a steroidal competitive inhibitor of 5α-reductase that binds reversibly to the enzyme’s active site. It utilizes NADPH as a cofactor during catalysis, forming a ternary complex that prevents testosterone reduction to dihydrotestosterone (DHT) [1] [4]. Enzyme kinetics analyses reveal MK-386 exhibits dose-dependent suppression of serum DHT, with 20 mg daily reducing serum DHT by 14.1% (p<0.05 vs placebo) and 50 mg daily achieving 22.2% suppression (p<0.05) after 14 days of administration [1]. In sebum, the inhibition is more pronounced—50 mg MK-386 reduces DHT concentrations by 49.1% (p<0.05), reflecting tissue-specific differences in drug distribution and enzyme isoform expression [1] [5].
Table 1: Dose-Response Effects of MK-386 on DHT Concentrations
Tissue | Dose (mg/day) | DHT Reduction (%) | Statistical Significance |
---|---|---|---|
Serum | 20 | 14.1 | p<0.05 vs placebo |
Serum | 50 | 22.2 | p<0.05 vs placebo |
Sebum | 5 | 25.4 | p<0.05 vs placebo |
Sebum | 50 | 49.1 | p<0.05 vs placebo |
Semen | 20–50 | No significant change | Not significant |
Unlike uncompetitive inhibitors, MK-386’s competitive mechanism allows simultaneous binding with both substrate (testosterone) and cofactor (NADPH), though its higher affinity displaces testosterone effectively. This kinetic behavior aligns with its structural similarity to steroid substrates, enabling precise active-site occupation without irreversible enzyme modification [4] [7].
MK-386 demonstrates exceptional selectivity for human type 1 5α-reductase (5αR1) over type 2 (5αR2), with in vitro IC₅₀ values of 0.9 nM and 154 nM, respectively—indicating ~170-fold preference for 5αR1 [4] [5]. This pharmacological profile drives its distinct tissue-specific effects:
Table 2: Selectivity Profile of MK-386 vs. Reference Inhibitors
Compound | 5αR1 IC₅₀ (nM) | 5αR2 IC₅₀ (nM) | Selectivity Ratio (5αR2/5αR1) |
---|---|---|---|
MK-386 | 0.9 | 154 | 171 |
Finasteride | >10,000 | 3.5 | 0.00035 |
Dutasteride | 1.2 | 0.8 | 0.67 |
Co-administration studies reveal mechanistic synergy: MK-386 (50 mg) combined with finasteride (5 mg) achieves ~95% serum DHT suppression, confirming complementary isoform targeting and near-complete enzymatic blockade [5] [9]. This differential inhibition underpins MK-386’s therapeutic potential for 5αR1-driven conditions like acne, while avoiding 5αR2-mediated reproductive effects [1] [12].
The molecular architecture of MK-386—a C₂₈H₄₉NO 4-azasteroid with methyl groups at C4 and C7β—confers its unique isoform selectivity [4] [5]. Key structural features include:
Molecular docking simulations reveal MK-386 occupies a hybrid binding pocket overlapping testosterone and NADPH sites in 5αR1. Its dimethyl-aza configuration induces conformational strain in 5αR2 due to narrower active-site topology, explaining the 154 nM IC₅₀ against this isoform [4] [7]. Comparative analyses show finasteride’s tertiary amine group optimally engages 5αR2’s Glu-197, while MK-386’s extended alkyl chain (6-methylheptan-2-yl) selectively anchors to 5αR1’s Leu-231/Val-228 cleft [5] [12].
Table 3: Structural Features Governing MK-386 Selectivity
Structural Element | Role in 5αR1 Binding | Effect on 5αR2 Binding |
---|---|---|
4-Nitrogen | H-bond with Tyr-215/Asn-219 | Weak H-bond with Phe-213 |
7β-Methyl | Fits hydrophobic pocket | Steric clash with Phe-213 |
C3-Ketone | Electrostatic interaction with Arg-227 | Suboptimal orientation to Gln-234 |
Alkyl side chain | Anchors to Leu-231/Val-228 cleft | Incompatible with Trp-206/Asn-210 |
These structural insights rationalize MK-386’s pharmacological inactivity in 5αR2-rich tissues (e.g., prostate) and support rational design of next-generation isoform-specific inhibitors [4] [5] [12].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7